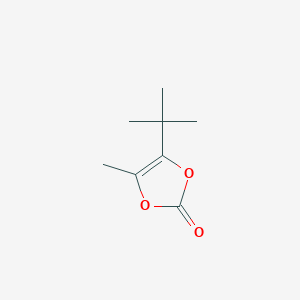

4-(tert-Butyl)-5-methyl-1,3-dioxol-2-one

Description

4-(tert-Butyl)-5-methyl-1,3-dioxol-2-one is a substituted 1,3-dioxol-2-one derivative characterized by a tert-butyl group at the 4-position and a methyl group at the 5-position of the dioxolone ring. This compound belongs to a class of heterocyclic molecules widely utilized in pharmaceutical synthesis, particularly as prodrug-forming agents to enhance bioavailability. Instead, extensive data exists for analogs such as 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl), 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Br), and 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one. This article will focus on these structurally related compounds, emphasizing their comparative properties and applications.

Properties

CAS No. |

86005-11-0 |

|---|---|

Molecular Formula |

C8H12O3 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

4-tert-butyl-5-methyl-1,3-dioxol-2-one |

InChI |

InChI=1S/C8H12O3/c1-5-6(8(2,3)4)11-7(9)10-5/h1-4H3 |

InChI Key |

JRWPVOZCMZLTMF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC(=O)O1)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydroxyketone Precursors

A common route involves the reaction of 3-hydroxy-2-butanone derivatives with carbonyl sources such as dimethyl carbonate (DMC). For example, CN103483307A demonstrates the synthesis of 4,5-dimethyl-1,3-dioxol-2-one using 3-hydroxy-2-butanone and DMC in the presence of sodium propylate. The reaction proceeds via transesterification (60–100°C, 3–6 hours) followed by cyclization at elevated temperatures (110–160°C, 2–5 hours), yielding the target compound in up to 52.75% yield after recrystallization.

Adaptation for tert-Butyl Substituents :

Introducing a tert-butyl group would likely require substituting 3-hydroxy-2-butanone with a tert-butyl-containing hydroxyketone precursor. However, steric hindrance from the tert-butyl group may necessitate longer reaction times or higher temperatures to achieve comparable cyclization efficiency.

Halogenation-Acetoxylation Pathways

WO2021070113A1 discloses a two-step process for synthesizing 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one:

-

Step 1 : Reaction of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one with sodium acetate in dimethylformamide (DMF) at 25–35°C for 18–20 hours, yielding (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl acetate.

-

Step 2 : Hydrolysis using hydrochloric acid in alcoholic solvents (e.g., methanol) to produce the hydroxymethyl derivative.

Relevance to tert-Butyl Analogues :

This method could be modified by replacing the chloromethyl group with a tert-butyl-containing electrophile. For instance, using 4-(tert-butylchloride)-5-methyl-1,3-dioxol-2-one as the starting material might enable analogous acetoxylation. However, the bulkier tert-butyl group could reduce reactivity, requiring catalysts like potassium iodide to enhance substitution rates.

Comparative Analysis of Solvent and Catalyst Systems

Solvent Selection

Both patents emphasize solvent versatility:

-

Polar aprotic solvents (DMF, DMSO) facilitate nucleophilic substitution in WO2021070113A1.

-

Ether solvents (tetrahydrofuran, dioxane) and alcohols (methanol, ethanol) are preferred for cyclization and hydrolysis steps.

Table 1: Solvent Impact on Reaction Efficiency

| Solvent | Reaction Type | Temperature Range | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF | Acetoxylation | 25–35°C | 89–91 | ≥85 |

| Methanol | Hydrolysis | 25–35°C | 90–92 | ≥88 |

| Triethylene glycol | Cyclization | 110–160°C | 47–53 | ≥99 |

Catalyst Optimization

-

Metal halides (KI, NaBr) in WO2021070113A1 improve acetoxylation kinetics.

-

Alkali metal alkoxides (sodium propylate) in CN103483307A enhance transesterification rates.

For tert-butyl derivatives, stronger bases (e.g., potassium tert-butoxide) may be required to overcome steric effects, albeit at the risk of side reactions.

Challenges in tert-Butyl Functionalization

Steric Hindrance

The tert-butyl group’s bulk may impede:

-

Nucleophilic attack during substitution reactions.

-

Cyclization efficiency due to unfavorable transition-state geometry.

Thermal Stability

Elevated temperatures (e.g., >150°C) used in cyclization could degrade tert-butyl groups, necessitating milder conditions or protective groups.

Hypothetical Synthetic Route for this compound

Step 1: Synthesis of tert-Butyl-Containing Precursor

React 3-hydroxy-2-butanone with tert-butyl bromide under basic conditions to yield 3-(tert-butoxy)-2-butanone.

Step 2: Cyclization with Dimethyl Carbonate

Adapting CN103483307A’s protocol:

-

Combine 3-(tert-butoxy)-2-butanone, DMC, and sodium propylate in triethylene glycol dimethylether.

-

Heat at 90–100°C for transesterification, then at 140–150°C for cyclization.

Step 3: Purification

Recrystallize the crude product using aliphatic ethers, achieving purity >95% via activated carbon treatment .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-5-methyl-1,3-dioxol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions typically yield alcohol derivatives.

Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenation reactions often employ reagents like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohol derivatives

Substitution: Halogenated derivatives

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molar mass of approximately 156.18 g/mol. Its structure features a dioxolane ring, which is known for its stability and reactivity in organic synthesis, making it a valuable intermediate in pharmaceutical development.

Antimicrobial Activity

Recent studies have highlighted the potential of 4-(tert-Butyl)-5-methyl-1,3-dioxol-2-one as an antimicrobial agent. For instance, compounds derived from this structure have been evaluated for their efficacy against Mycobacterium tuberculosis, with promising results indicating that modifications to the dioxolane structure can enhance antibacterial properties . The compound's ability to act on specific bacterial targets positions it as a candidate for further development in treating resistant infections.

Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. It has been utilized in the preparation of other bioactive compounds, including antihypertensive agents like Azilsartan kamedoxomil . The synthetic routes often involve reactions that leverage the dioxolane's functional groups to create complex molecules with therapeutic effects.

Synthetic Routes

The compound is synthesized through various methods, including reactions involving alkali metal acetates in different solvents. These methods have been optimized to improve yield and purity, achieving up to 91% yield with high purity levels . The versatility of this compound allows it to be incorporated into diverse synthetic pathways, facilitating the generation of complex organic molecules.

Chiral Synthesis

The compound's structure allows for modifications that can lead to optically active derivatives, which are crucial in the development of chiral drugs. The ability to synthesize such derivatives enhances the therapeutic profiles of drugs by improving efficacy and reducing side effects .

Case Studies

Mechanism of Action

The mechanism of action of 4-tert-butyl-5-methyl-1,3-dioxol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key features of halogenated and hydroxylated analogs of 1,3-dioxol-2-one derivatives:

Stability and Analytical Challenges

- Thermal Lability : Halogenated derivatives (DMDO-Cl, DMDO-Br) are prone to degradation under heat, necessitating low-temperature storage and specialized analytical methods. highlights the use of pre-column derivatization with triphenylmethanamine for HPLC-UV quantification of DMDO-Cl .

- Hydrolytic Sensitivity : The hydroxymethyl analog exhibits moderate stability but requires protection during synthesis to prevent premature hydrolysis .

Research Findings and Innovations

Analytical Methodologies

- GC-MS for DMDO-Cl: A validated GC-MS method monitors DMDO-Cl as a genotoxic impurity in Olmesartan APIs, achieving a detection limit of 0.1 ppm using 4,5-dimethyl-1,3-dioxol-2-one as an internal standard .

- Derivatization Strategies : Triphenylmethyl alkylation pre-column derivatization improves HPLC quantification of thermally unstable halogenated compounds, ensuring precision (±2% RSD) .

Q & A

Q. What are the common synthetic routes for preparing 4-(tert-Butyl)-5-methyl-1,3-dioxol-2-one?

The compound is typically synthesized via halogenation reactions. For example, bromination of its methyl derivative using N-bromosuccinimide (NBS) under controlled conditions yields 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one, a precursor for further functionalization . Similarly, chlorination with sulfuryl chloride (SO₂Cl₂) produces 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, which is useful in prodrug synthesis . Reaction optimization often involves monitoring temperature (e.g., 70°C in THF) and solvent polarity to avoid side reactions.

Q. How is this compound characterized for purity and structural confirmation?

Standard characterization includes NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and mass spectrometry (MS) for molecular weight verification. High-performance liquid chromatography (HPLC) is used to assess purity (>95%), with retention time comparisons against reference standards . For halogenated derivatives (e.g., bromo or chloro), elemental analysis or X-ray crystallography may resolve ambiguities in regiochemistry .

Q. What are the stability considerations for handling and storing this compound?

The compound is hygroscopic and sensitive to light. Storage under anhydrous conditions (e.g., desiccator) at 2–8°C is recommended to prevent hydrolysis of the dioxol-2-one ring. Decomposition products (e.g., carboxylic acids) can form under humid or acidic conditions, necessitating inert atmosphere handling (argon/nitrogen) during synthesis .

Advanced Research Questions

Q. How can conflicting NMR data for derivatives of this compound be resolved?

Contradictions in NMR signals (e.g., overlapping peaks for tert-butyl and methyl groups) can be addressed using 2D NMR techniques (COSY, HSQC) to assign coupling patterns. For example, in the synthesis of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one, HSQC confirmed the linkage between the hydroxymethyl group and the dioxol-2-one ring . Additionally, deuterated solvent selection (e.g., DMSO-d₆ vs. CDCl₃) may improve spectral resolution .

Q. What reaction conditions optimize the substitution of the methyl group in this compound for prodrug design?

Nucleophilic substitution with amines or alkoxides requires polar aprotic solvents (DMF, DMSO) and elevated temperatures (70–100°C). For example, coupling with phthalimide-protected hydroxylamine in DMF at 70°C yielded a prodrug precursor with 92% efficiency . Catalytic hydrogenation or bromotrimethylsilane (TMSBr) can selectively deprotect esters without affecting the dioxol-2-one ring .

Q. How does the dioxol-2-one ring influence the metabolic stability of phosphonate prodrugs?

The ring acts as a bioisostere for phosphate groups, enhancing metabolic resistance to enzymatic hydrolysis. In prodrugs like 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one derivatives, the ring’s electron-withdrawing properties stabilize the phosphonate moiety, improving oral bioavailability compared to unprotected analogs .

Q. What analytical methods detect decomposition products under accelerated stability testing?

Gas chromatography-mass spectrometry (GC-MS) identifies volatile degradation byproducts (e.g., CO₂ from ring opening). Non-volatile residues (e.g., carboxylic acids) are analyzed via reverse-phase HPLC with UV detection at 210–254 nm. For quantitation, internal standards like 4-chlorobenzoic acid are used to calibrate degradation kinetics .

Q. How can regioselectivity challenges in halogenation be mitigated?

Radical initiators (e.g., AIBN) or Lewis acids (e.g., FeCl₃) direct halogenation to the methyl group. For example, sulfuryl chloride with FeCl₃ at 0°C selectively chlorinates the methyl position over the tert-butyl group, minimizing dihalogenation . Computational modeling (DFT) of transition states can also predict regioselectivity trends .

Methodological Recommendations

- Contradiction Analysis: Use orthogonal techniques (e.g., XRD for crystallinity vs. NMR for solution-state structure) to resolve conflicting data .

- Scale-Up: For halogenation, employ flow chemistry to control exothermic reactions and improve reproducibility .

- Eco-Toxicity Screening: Prioritize derivatives with lower WGK classifications (e.g., WGK 3) to minimize environmental hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.